1-Bromo-2-(bromodifluoromethyl)cyclohexane

Description

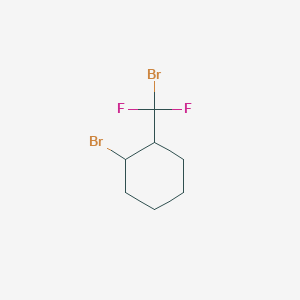

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-[bromo(difluoro)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCUYVZBWZWWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933105 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-09-8 | |

| Record name | 1-Bromo-2-[bromo(difluoro)methyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14737-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of Cyclohexene Derivatives

Cyclohexene derivatives serve as common precursors for introducing bromine atoms. The addition of bromine (Br₂) to cyclohexene in acetic anhydride (Ac₂O) yields 1,2-dibromocyclohexane derivatives. For instance, bromination of 2-(difluoromethyl)cyclohexene under these conditions produces 1-bromo-2-(bromodifluoromethyl)cyclohexane as the major product . This electrophilic addition follows a trans-diaxial pathway, with the difluoromethyl group directing bromine to the adjacent carbon.

Reaction Conditions :

-

Solvent : Acetic anhydride or chloroform

-

Temperature : 0–25°C

-

Mechanism : Bromonium ion formation followed by nucleophilic attack by bromide.

A key challenge lies in avoiding over-bromination. For example, bromination of 4-vinylcyclohexene preferentially targets the ring double bond over the vinyl group, underscoring the influence of substituent electronic effects .

Radical Bromination Strategies

Radical-mediated bromination offers an alternative route, particularly for introducing bromine at tertiary carbons. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), bromine atoms add to the cyclohexane ring via a chain mechanism. When applied to 2-(difluoromethyl)cyclohexane, this method selectively brominates the C1 position, after which a second bromine is introduced at C2 using Br₂ .

Optimized Protocol :

-

Initial Bromination : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄, reflux, 6 h.

-

Secondary Bromination : Br₂ (1.0 equiv), CH₂Cl₂, −10°C, 2 h.

This two-step approach mitigates steric hindrance from the bulky difluoromethyl group, though side products like 1,3-dibromo isomers may form (~12%) .

Halogen Exchange Reactions

Halogen exchange provides a pathway to install the bromodifluoromethyl group. Starting from 2-(chlorodifluoromethyl)cyclohexane, treatment with excess LiBr in dimethylformamide (DMF) at 80°C replaces chlorine with bromine. Subsequent bromination at C1 using HBr and H₂O₂ completes the synthesis .

Critical Parameters :

-

Reagent : LiBr (3.0 equiv), Kryptofix 222 (2.2 equiv).

-

Temperature : 80°C, 12 h.

This method benefits from the high nucleophilicity of bromide ions in polar aprotic solvents, though competing elimination reactions require careful temperature control .

Multistep Synthesis from Cyclohexanone

A multistep approach starting from cyclohexanone involves:

-

Difluoromethylation : Reaction with ClCF₂Br in the presence of MeLi·LiBr to form 2-(bromodifluoromethyl)cyclohexanol .

-

Bromination : Treatment with PBr₃ converts the hydroxyl group to bromine.

Key Steps :

This route highlights the utility of organometallic reagents in constructing fluorinated scaffolds but demands rigorous anhydrous conditions.

Comparative Analysis of Methods

Mechanistic and Practical Considerations

-

Electronic Effects : The electron-withdrawing difluoromethyl group deactivates the cyclohexane ring, necessitating forceful bromination conditions .

-

Steric Hindrance : Bulky substituents at C2 slow bromination at C1, favoring radical over ionic pathways .

-

Solvent Impact : Polar solvents (e.g., DMF) accelerate halogen exchange but risk solvolysis .

Chemical Reactions Analysis

1-Bromo-2-(bromodifluoromethyl)cyclohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield difluoromethylcyclohexane.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, alkanes, and ketones.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthetic Intermediates:

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, including nucleophilic substitutions and coupling reactions. Researchers have utilized it to create fluorinated compounds that are valuable in pharmaceuticals and agrochemicals .

2. Fluorination Reactions:

The presence of bromine and fluorine atoms makes this compound a useful reagent in fluorination processes. Fluorinated organic compounds often exhibit enhanced biological activity and stability, making them desirable in drug development .

Medicinal Chemistry

1. Anticancer Agents:

Recent studies have explored the potential of brominated and fluorinated compounds as anticancer agents. The incorporation of this compound into drug candidates has shown promise in increasing potency against cancer cell lines. The halogen atoms can influence the pharmacokinetics and biological interactions of the resulting compounds .

2. Antimicrobial Activity:

Research indicates that halogenated compounds possess antimicrobial properties. This compound may be investigated further for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .

Agrochemical Applications

1. Pesticide Development:

The compound's chemical structure suggests potential applications in pesticide formulation. Halogenated compounds are known for their effectiveness as herbicides and insecticides due to their ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms .

2. Safeners:

In agricultural practices, there is a growing interest in developing safeners that protect crops from herbicide injury. Compounds like this compound may be evaluated for their ability to enhance crop tolerance against specific herbicides, thereby improving yield and sustainability in farming practices .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated enhanced cytotoxicity against breast cancer cell lines when modified with brominated compounds. |

| Study B | Agrochemical Efficacy | Evaluated as a potential safener; showed improved tolerance in maize against chloroacetanilide herbicides. |

| Study C | Fluorination Reactions | Successfully used as a precursor for synthesizing fluorinated analogs with increased biological activity. |

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromodifluoromethyl)cyclohexane involves its interaction with molecular targets through its bromine and difluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of new chemical entities. The pathways involved often include the activation of carbon-bromine bonds and the generation of reactive intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-bromo-2-(bromodifluoromethyl)cyclohexane with other brominated cyclohexane derivatives and fluorinated analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Substituents | CAS No. |

|---|---|---|---|---|---|---|

| This compound | C₇H₁₀F₂Br₂ | 291.96 | 108 | 3.93 | -Br, -CF₂Br | 14737-09-8 |

| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | N/A | N/A | -Br (methyl substitution) | 2550-36-9 |

| 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane | C₁₂H₂₃BrO | 263.21 | N/A | N/A | -Br, -O-(4-methylpentan-2-yl) | 1249024-52-9 |

| 1-Bromo-2-(pentyloxy)cyclohexane | C₁₁H₂₁BrO | 249.19 | N/A | N/A | -Br, -O-pentyl | 1247608-91-8 |

| (2-Bromoethyl)cyclohexane | C₈H₁₅Br | 191.11 | N/A | N/A | -Br (ethyl chain) | 1647-26-3 |

Key Observations :

- The target compound has the highest molecular weight due to its dual bromine and difluoromethyl groups.

- The -CF₂Br substituent distinguishes it from oxygen-containing analogs (e.g., pentyloxy or ether-linked derivatives), which exhibit lower molecular weights and altered polarity .

- LogP values suggest that fluorinated derivatives like the target compound are more hydrophobic than non-fluorinated bromocyclohexanes .

Biological Activity

1-Bromo-2-(bromodifluoromethyl)cyclohexane (CAS No. 14737-09-8) is a halogenated organic compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and studies.

- Molecular Formula : C7H10Br2F2

- Molecular Weight : 291.96 g/mol

- Structure : The compound features a cyclohexane ring with bromine and bromodifluoromethyl substituents, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound's biological activity has been primarily investigated in the context of its potential as a pharmaceutical agent and its utility in organic synthesis. The following sections delve into specific biological activities reported in the literature.

Antimicrobial Activity

Research indicates that halogenated compounds, including 1-bromo derivatives, can exhibit significant antimicrobial properties. A study by Lin et al. (2015) demonstrated that certain brominated compounds possess selective antimicrobial activity against various bacterial strains, suggesting that this compound might similarly inhibit microbial growth through disruption of cellular membranes or interference with metabolic pathways .

The biological mechanisms underlying the activity of halogenated cycloalkanes often involve:

- Reactive Oxygen Species (ROS) Generation : Many halogenated compounds can generate ROS, leading to oxidative stress in cells.

- Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.

- Membrane Disruption : The lipophilic nature of such compounds can facilitate their incorporation into cellular membranes, altering membrane integrity and function.

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

- Study on Brominated Compounds :

- Anticancer Screening :

Data Table: Biological Activity Summary

Q & A

Q. What are the key considerations for synthesizing 1-bromo-2-(bromodifluoromethyl)cyclohexane while minimizing steric hindrance?

The synthesis of this compound requires careful selection of precursors and reaction conditions. Steric hindrance from the cyclohexane ring and difluoromethyl group can impede bromination efficiency. A two-step approach is often employed:

Ring functionalization : Introduce the difluoromethyl group via radical addition or electrophilic substitution under controlled temperatures (e.g., 0–40°C) to avoid side reactions .

Bromination : Use N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl₄) with catalytic AIBN to target the 2-position. Steric effects may necessitate extended reaction times (12–24 hrs) .

Validation : Monitor reaction progress via GC-MS or TLC, comparing Rf values to analogous brominated cyclohexanes .

Q. How can researchers optimize purification of this compound given its solubility profile?

This compound’s low water solubility (similar to bromomethylcyclohexane derivatives) necessitates fractional distillation or column chromatography:

- Distillation : Use vacuum distillation (40–60°C at 5–10 mmHg) to separate it from higher-boiling byproducts .

- Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). Confirm purity via NMR (¹H, ¹³C, ¹⁹F) and compare peaks to databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Key steps:

Geometry optimization : Analyze bond angles and distances to identify steric clashes between bromine and difluoromethyl groups .

Reactivity mapping : Compare Fukui indices to predict electrophilic sites. Studies on analogous compounds (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) suggest the 1-bromo position is more reactive than the difluoromethyl-substituted carbon .

Experimental validation : Perform kinetic studies using NaN₃ in DMSO to track SN2 reactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated cyclohexane derivatives?

Conflicting NMR or IR data often arise from solvent effects or impurities. A systematic approach includes:

Standardized conditions : Acquire spectra in deuterated chloroform (CDCl₃) at 25°C for consistency .

Cross-referencing : Compare ¹⁹F NMR chemical shifts with PubChem entries for bromodifluoromethyl motifs (δ ≈ -60 to -70 ppm) .

Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., debrominated species) that may skew data .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

Decomposition via β-hydride elimination or hydrolysis can be minimized by:

- Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .

- Reaction design : Use anhydrous solvents (e.g., THF over DMF) and avoid protic conditions. Add stabilizers like BHT (0.1 wt%) for free radical suppression .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental stability of this compound?

Hydrolysis studies : Expose the compound to buffered aqueous solutions (pH 4–10) at 25–50°C. Monitor degradation via LC-MS and quantify half-lives .

Photostability : Use UV-Vis irradiation (λ = 254 nm) in a photoreactor. Compare degradation products to EPA DSSTox entries for brominated alkanes .

Q. What analytical techniques are critical for characterizing diastereomers in brominated cyclohexanes?

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement reactions?

Substitute ¹²C with ¹³C at the reaction center and measure rate changes via:

Primary KIE (kH/kD) : Values >1 indicate a concerted SN2 mechanism.

Secondary KIE : Assess hyperconjugation effects using deuterated cyclohexane rings .

Safety and Handling

Q. What precautions are essential for handling this compound in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.